molecular formula C20H21N5O3S B2832831 N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921557-07-5

N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B2832831
CAS RN: 921557-07-5
M. Wt: 411.48
InChI Key: GNHMJAYTPOLFOJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research by Yurttaş et al. (2015) on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including compounds with heterocyclic rings, demonstrated significant antitumor activity against various cancer cell lines. This suggests potential exploration of similar compounds for cancer therapy (Yurttaş et al., 2015).

Anticonvulsant Activity

A study conducted by Tarikogullari et al. (2010) on alkanamide derivatives, including those with 1,2,4-triazole and imidazole rings, revealed their anticonvulsant activity. This highlights the potential of such compounds in developing anticonvulsant drugs (Tarikogullari et al., 2010).

Directed C-H Amidation

Samanta et al. (2019) developed a Rh(III)-catalyzed method for the directed ortho-amidation of 2-arylimidazoheterocycles, facilitating the synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives. This technique could be applicable for structurally similar compounds, offering a pathway to novel synthetic transformations (Samanta et al., 2019).

Antibacterial Agents

Shah et al. (2001) synthesized and evaluated the antibacterial activity of 5-Imidazolinone derivatives, including N-(4-nitrophenyl)acetamides, against gram-positive and gram-negative bacteria. Compounds with related structures could be potential candidates for antibacterial drug development (Shah et al., 2001).

Anticancer Agents

Evren et al. (2019) investigated the anticancer activity of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, indicating the relevance of such compounds in targeting specific cancer cell lines (Evren et al., 2019).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-27-16-9-8-14(12-17(16)28-2)21-18(26)13-29-20-23-22-19-24(10-11-25(19)20)15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHMJAYTPOLFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

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